molecular formula C15H23NO2 B056771 tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate CAS No. 120225-79-8

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Cat. No.: B056771
CAS No.: 120225-79-8
M. Wt: 249.35 g/mol
InChI Key: AREBZMHRZKQVFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate: is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is a derivative of propanoic acid and features a tert-butyl ester group along with an aminoethyl-substituted phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylpropanoates.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of aminoethyl-substituted phenyl compounds with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(4-(2-aminoethyl)phenyl)propionate
  • Benzenepropanoic acid, 4-(2-aminoethyl)-, 1,1-dimethylethyl ester

Uniqueness: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is unique due to the presence of both a tert-butyl ester group and an aminoethyl-substituted phenyl ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its reactivity in various synthetic and biological applications .

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBZMHRZKQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435727
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-79-8
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate
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